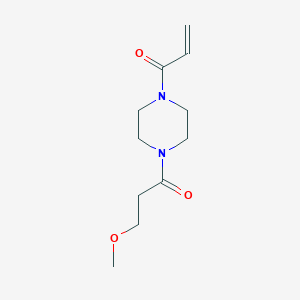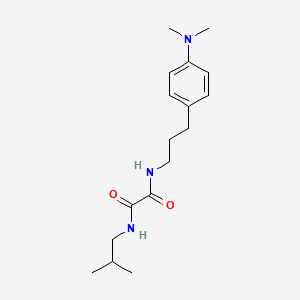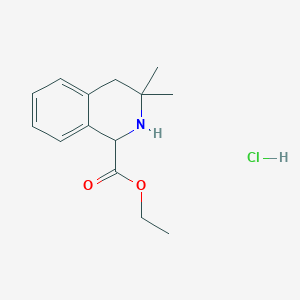
6-Chloro-4-(2-chloroacetyl)-3-propan-2-yl-1,3-dihydroquinoxalin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
Cyanoacetohydrazides are often used as precursors in reactions leading to the construction of heterocycles . They can act as both an N- and C-nucleophile, and upon treatment with various reactants, attack can take place at multiple sites . This makes them a versatile and convenient intermediate for the synthesis of a wide variety of heterocyclic compounds .Chemical Reactions Analysis
Cyanoacetohydrazides can react with numerous reactants (nucleophiles and electrophiles) to synthesize a variety of polyfunctional heterocyclic compounds . The chemistry of the carbon–nitrogen double bond of hydrazone is becoming the backbone of condensation reactions in benzo-fused N-heterocycles .Future Directions
The use of cyanoacetohydrazides in the synthesis of heterocyclic compounds is a promising area of research . The main aim of this research is to show the application of cyanoacetohydrazides in heterocyclic synthesis via different types of reaction, including cyclocondensation and cyclization . This could potentially lead to the development of new compounds with a wide range of applications.
properties
IUPAC Name |
6-chloro-4-(2-chloroacetyl)-3-propan-2-yl-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2N2O2/c1-7(2)12-13(19)16-9-4-3-8(15)5-10(9)17(12)11(18)6-14/h3-5,7,12H,6H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKARTDPQIHAOFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)NC2=C(N1C(=O)CCl)C=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-4-(2-chloroacetyl)-3-propan-2-yl-1,3-dihydroquinoxalin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Lithium;6-bromoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2894855.png)

![2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]-N-(4-sulfamoylphenyl)propanamide](/img/structure/B2894857.png)
![1-(2,6-dichlorobenzyl)-3-({[3-(trifluoromethyl)benzoyl]oxy}imino)-1,3-dihydro-2H-indol-2-one](/img/structure/B2894858.png)
![2-Butyl-1-{[3-(dimethylamino)propyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2894860.png)

![3-(2-fluorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2894868.png)
![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2,2-diphenylethan-1-one](/img/structure/B2894869.png)




![N-Ethyl-N-[2-[methyl(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2894875.png)
